1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole

Beschreibung

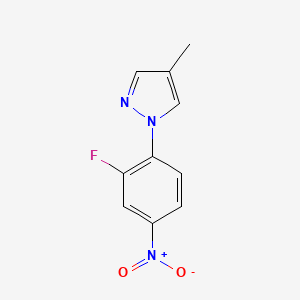

1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is a pyrazole derivative featuring a 2-fluoro-4-nitrophenyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups on the phenyl ring influence its electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C10H8FN3O2 |

|---|---|

Molekulargewicht |

221.19 g/mol |

IUPAC-Name |

1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole |

InChI |

InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3 |

InChI-Schlüssel |

XWSIOZRQTUSIGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Carbonyl Cyclocondensation

The foundational method involves cyclocondensation between 4-nitrophenylhydrazine derivatives and 1,3-dicarbonyl compounds. For 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole, this typically employs methyl-substituted β-diketones or β-ketoesters under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the pyrazole ring.

Reaction Conditions :

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol adapted from involves:

-

Reactants : 4-Nitrophenylhydrazine hydrochloride (1.2 equiv) and acetylacetone (1.0 equiv).

-

Conditions : 160°C, 2–5 minutes under sealed-vessel microwave irradiation.

Advantages :

Continuous-Flow Synthesis

Integrated Multi-Step Processes

Recent advances employ continuous-flow systems for scalable production. A bifurcated pathway (Scheme 1) combines:

-

Cyclocondensation : Flow reactor (residence time: 2–5 min, 100–120°C).

-

Nitration : In-line mixing with HNO₃/H₂SO₄ at 0°C.

-

Fluorination : Gas-phase HF introduction in a PTFE-coated module.

Key Metrics :

-

Throughput : 1.2 kg/day (pilot-scale).

-

Purity : >98% (HPLC).

Catalytic Hydrogenation-Nitration Sequences

Reductive Functionalization

A less common approach involves synthesizing the pyrazole core first, followed by nitro group introduction:

Limitations :

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Traditional Condensation | 4–12 h | 60–75 | 90–95 | Moderate |

| Microwave-Assisted | 2–5 min | 82–89 | 95–98 | High |

| Continuous-Flow | 5–10 min | 85–92 | 98–99 | Industrial |

| Catalytic Hydrogenation | 8–16 h | 50–65 | 85–90 | Low |

Key Observations :

-

Microwave and flow methods outperform traditional techniques in yield and purity.

-

Post-functionalization risks side reactions (e.g., ring-opening).

Mechanistic Insights and Optimization

Solvent Effects

Analyse Chemischer Reaktionen

1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in Nature demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates in vitro .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis. The presence of the nitro group enhances its ability to interact with inflammatory mediators.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | COX-2 |

| 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole | 10.0 | TNF-alpha |

Agricultural Chemistry Applications

1. Pesticide Development

The unique structure of this compound makes it a suitable candidate for developing novel pesticides. Its derivatives have shown effectiveness against various pests while maintaining a favorable safety profile for non-target organisms.

Case Study:

Field trials conducted on crops treated with pyrazole-based pesticides showed a significant reduction in pest populations without adversely affecting beneficial insects.

2. Herbicide Potential

The compound's ability to inhibit specific biochemical pathways in plants suggests potential as a herbicide. Research has focused on its effect on plant growth regulators, demonstrating its capacity to disrupt normal growth processes.

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Application Type | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Inhibits PI3K/Akt pathway in cancer cells |

| Anti-inflammatory agents | Significant inhibition of COX-2 | |

| Agricultural Chemistry | Pesticides | Effective against target pests |

| Herbicides | Disrupts plant growth regulatory pathways |

Wirkmechanismus

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It may affect pathways related to inflammation, cell signaling, or metabolism, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Pyrazole derivatives vary significantly based on substituent type, position, and heterocyclic core. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Position : The 2-fluoro and 4-nitro groups in the target compound create a meta-directing effect, influencing reactivity in electrophilic substitutions.

Physicochemical Properties

Electron-withdrawing substituents like -NO₂ and -F reduce solubility in polar solvents but enhance thermal stability. For example:

- Melting Points : Pyrazole derivatives with nitro groups (e.g., 1-(2,4-dinitrophenyl)- analogs) often exhibit higher melting points (>200°C) due to strong intermolecular interactions .

- Solubility : The target compound’s nitro and fluoro groups likely reduce aqueous solubility compared to alkyl-substituted analogs (e.g., 4-methylpyrazole derivatives).

Table 2: Activity Comparison of Pyrazole Derivatives

Key Insights :

- Catalytic Applications : Boron-containing pyrazoles (e.g., ) demonstrate high reactivity in CO₂ reduction, suggesting that the target compound’s nitro group could stabilize transition states in similar reactions.

- Pharmacological Potential: Neutral CB1 antagonism in correlates with bulky substituents (e.g., cyclohexyl groups), whereas the target compound’s compact structure may favor different interactions.

Biologische Aktivität

1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential applications of this pyrazole derivative, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 265.2 g/mol. The compound features a pyrazole ring substituted with a 2-fluoro-4-nitrophenyl group, which enhances its lipophilicity and biological activity.

Antibacterial and Antifungal Properties

Recent studies indicate that derivatives of this compound exhibit notable antibacterial and antifungal activities against various strains. For instance, methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate has shown effectiveness against microbial growth, suggesting potential applications in treating infections.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. In one study, compounds containing the para-nitrophenyl moiety linked to a pyrazole scaffold displayed superior anti-inflammatory activity compared to the standard drug diclofenac sodium. The selectivity index (SI) for COX-2 inhibition was notably high, indicating a promising therapeutic profile .

Table 1: Summary of Biological Activities

Molecular docking studies suggest that this compound interacts with key biological targets, including enzymes involved in inflammatory pathways. The formation of hydrogen bonds with essential amino acids in target proteins enhances its efficacy.

Case Studies

A series of experiments have demonstrated the compound's effectiveness in various models:

- In Vivo Studies : In acute inflammatory models using AA rats, the compound exhibited a remarkable inhibitory effect on hind paw swelling comparable to aspirin-treated groups .

- COX Inhibition : Compounds derived from the pyrazole scaffold showed selective inhibition of COX-2 over COX-1, with selectivity indices indicating reduced gastrointestinal toxicity compared to traditional NSAIDs .

Q & A

Q. Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and nitro group coupling patterns). For example, 5-methyl-1-phenylpyrazole derivatives show distinct methyl proton signals at δ 2.3–2.5 ppm .

- XRD : Single-crystal X-ray diffraction resolves steric effects of the 2-fluoro-4-nitrophenyl group. Pyrazole derivatives with bulky substituents often exhibit planarity deviations (e.g., dihedral angles >20° between rings) .

Basic: How does the nitro group at the 4-position influence the compound’s reactivity?

Methodological Answer :

The nitro group is susceptible to reduction (e.g., H₂/Pd-C or NaBH₄) to form amino derivatives or participates in nucleophilic aromatic substitution (SNAr) with amines/thiols. In similar compounds, nitro-to-amino conversion occurs under mild acidic conditions (pH 4–6) at 60–80°C . Monitor reactions via TLC to avoid over-reduction byproducts.

Advanced: What mechanistic insights explain regioselectivity in substitution reactions involving the pyrazole ring?

Methodological Answer :

Regioselectivity is governed by electronic and steric factors. The 4-nitrophenyl group deactivates the pyrazole ring, directing substitutions to the less hindered 3- or 5-positions. Computational studies (DFT) on analogous pyrazoles show lower activation energy for meta-substitution due to resonance stabilization of transition states . Experimental validation via kinetic isotope effects or Hammett plots is recommended.

Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Methodological Answer :

DFT calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles. Compare theoretical IR/Raman spectra with experimental data to validate models .

Advanced: How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer :

Contradictions (e.g., antiviral vs. anti-inflammatory activity) may arise from assay conditions or impurities. Use orthogonal assays (e.g., enzyme inhibition + cell viability) and high-purity samples (>98% by HPLC). For example, pyrazole-carboxamide analogs require rigorous NMR and mass spectrometry validation to exclude isomeric byproducts .

Advanced: What environmental degradation pathways are relevant for this compound under indoor laboratory conditions?

Methodological Answer :

Surface-mediated degradation (e.g., on glassware or benchtops) can occur via photolysis or oxidation. Use microspectroscopic imaging (AFM-IR) to track nitro group reduction or fluorine displacement. Control humidity (<30% RH) to minimize hydrolysis, as reported for nitroaromatics in indoor environments .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer :

Bulky substituents (fluoro, nitro) hinder crystal packing. Slow evaporation from DMSO/EtOH (1:3) at 4°C promotes nucleation. For pyrazole derivatives, co-crystallization with picric acid improves lattice stability. Resolve disorder in the nitro group using SHELXL refinement with anisotropic displacement parameters .

Advanced: How can regioselectivity be controlled during the synthesis of analogs with varying aryl groups?

Methodological Answer :

Modify directing groups: Electron-withdrawing substituents (e.g., -NO₂) favor meta-substitution, while electron-donating groups (e.g., -OCH₃) promote para-substitution. Use steric maps (Marshall’s database) to predict steric clashes. For example, 4-methylpyrazole derivatives require <5% v/v DMF to avoid kinetic byproducts .

Advanced: What stability considerations are critical for long-term storage in experimental settings?

Methodological Answer :

Store under argon at –20°C in amber vials to prevent nitro group photodegradation. Monitor for deliquescence using Karl Fischer titration (target H₂O <0.1%). For hygroscopic batches, lyophilization with trehalose (1:1 w/w) enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.